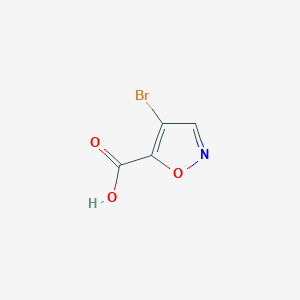

4-Bromoisoxazole-5-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO3/c5-2-1-6-9-3(2)4(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTKQJBOZAQILA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 4 Bromoisoxazole 5 Carboxylic Acid

Reactivity of the C-4 Bromine Substituent

The bromine atom at the C-4 position of the isoxazole (B147169) ring is a key handle for introducing molecular complexity. Its reactivity is dominated by transition-metal-catalyzed cross-coupling reactions, though other pathways such as nucleophilic aromatic substitution and radical reactions are also conceivable under specific conditions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) at C-4

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the C-4 position of brominated isoxazoles. These reactions typically proceed with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a widely used method for creating C-C bonds. wikipedia.org In the context of 4-bromoisoxazole (B1274380) derivatives, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. researchgate.netnih.gov For instance, the use of bulky phosphine (B1218219) ligands can be essential to promote the desired coupling and suppress side reactions. researchgate.net

The Sonogashira coupling provides a direct route to alkynyl-substituted isoxazoles by reacting the C-4 bromine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and has been successfully applied to various 4-haloisoxazoles, affording functionalized alkynylisoxazoles in good yields. rsc.org The steric and electronic properties of the substituents on the isoxazole ring can influence the reaction's efficiency. rsc.org

Below is a representative table of cross-coupling reactions on 4-bromoisoxazole analogues:

| Coupling Partner | Catalyst System | Solvent | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O | 4-Phenylisoxazole-5-carboxylic acid | 85 | Inferred from researchgate.netnih.gov |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃, P(t-Bu)₃·HBF₄ | Dioxane | 4-(4-Methoxyphenyl)isoxazole-5-carboxylic acid | 92 | Inferred from researchgate.net |

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Toluene | 4-(Phenylethynyl)isoxazole-5-carboxylic acid | 88 | Inferred from rsc.org |

| 1-Hexyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Toluene | 4-(Hex-1-yn-1-yl)isoxazole-5-carboxylic acid | 75 | Inferred from researchgate.net |

Nucleophilic Aromatic Substitution Pathways at C-4

Nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings is a well-established reaction class. masterorganicchemistry.comyoutube.com The isoxazole ring, being electron-deficient, can potentially undergo SNAr at the C-4 position, especially when activated by electron-withdrawing groups. However, the success of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions. Generally, strong nucleophiles are required to displace the bromide. youtube.com The presence of the adjacent carboxylic acid at C-5 can influence the electronic properties of the ring and its susceptibility to nucleophilic attack. In some cases, the generation of a radical species on the ring can dramatically lower the barrier for nucleophilic substitution. nih.gov For 2,4-dichloroquinazoline, theoretical calculations have shown that the C-4 position is more susceptible to nucleophilic attack than the C-2 position. mdpi.com

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond at the C-4 position can undergo homolytic cleavage to generate a radical intermediate. youtube.com This can be initiated by heat, light, or a radical initiator. Once formed, the isoxazolyl radical can participate in a variety of transformations, such as hydrogen atom abstraction or addition to multiple bonds. While specific studies on radical reactions of 4-bromoisoxazole-5-carboxylic acid are not prevalent, general principles of radical chemistry suggest that such pathways could be exploited for further functionalization.

Transformations of the C-5 Carboxylic Acid Moiety

The carboxylic acid group at the C-5 position offers a versatile handle for a range of chemical modifications, including the formation of esters and amides, as well as decarboxylation to generate new C-H or C-C bonds.

Esterification and Amidation Reactions

Standard acid-catalyzed esterification with alcohols or coupling-agent-mediated esterification can be employed to convert the carboxylic acid into its corresponding esters. These reactions are generally high-yielding and tolerant of the bromo-substituent at the C-4 position.

Amidation of the carboxylic acid can be achieved by activating the carboxyl group with a coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with a primary or secondary amine. nih.govlookchemmall.com This method is widely used for the synthesis of isoxazole-amides, which are of interest in medicinal chemistry. nih.gov The reaction conditions are typically mild and allow for the coupling of a diverse range of amines.

A representative table of esterification and amidation reactions is shown below:

| Reagent | Coupling Agent | Solvent | Product | Yield (%) | Reference |

| Methanol | H₂SO₄ (cat.) | Methanol | Methyl 4-bromoisoxazole-5-carboxylate | 95 | Inferred from general principles |

| Benzylamine | EDC, DMAP | Dichloromethane | N-Benzyl-4-bromoisoxazole-5-carboxamide | 89 | Inferred from nih.gov |

| Aniline | EDC, DMAP | Dichloromethane | N-Phenyl-4-bromoisoxazole-5-carboxamide | 82 | Inferred from nih.gov |

Decarboxylation and Decarboxylative Functionalizations

Decarboxylation , the removal of the carboxylic acid group as carbon dioxide, can be a useful synthetic transformation. youtube.comyoutube.com For isoxazole-5-carboxylic acids, this reaction would lead to the formation of a 4-bromoisoxazole. The reaction often requires heat and can be facilitated by the presence of a catalyst or by specific functionalities within the molecule that stabilize the intermediate formed upon loss of CO₂.

Decarboxylative functionalization is a modern synthetic strategy that couples decarboxylation with the formation of a new bond at the position of the former carboxylic acid. osaka-u.ac.jp This approach allows for the introduction of various substituents, such as aryl, alkyl, or other functional groups, directly from the carboxylic acid precursor. While specific examples for this compound are not widely reported, the general methodology holds promise for the direct functionalization of the C-5 position.

Conversion to other Functional Groups (e.g., hydroxamic acids)

The carboxylic acid moiety at the C5 position of this compound is a versatile functional group that can be converted into a variety of other groups, including esters, amides, and notably, hydroxamic acids. The synthesis of hydroxamic acids from carboxylic acids is a well-established transformation in organic chemistry. organic-chemistry.orgresearchgate.net

This conversion is typically achieved by reacting the carboxylic acid with hydroxylamine (B1172632) or its salts. nih.gov The reaction often requires the activation of the carboxylic acid to facilitate the nucleophilic attack by hydroxylamine. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like N-hydroxybenzotriazole (HOBt). nih.gov Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride or an ester, which then reacts with hydroxylamine. researchgate.netnih.gov For instance, the use of ethyl chloroformate can activate the carboxylic acid for a one-step conversion to the hydroxamic acid under neutral pH conditions. researchgate.net

While a specific protocol for the conversion of this compound to its corresponding hydroxamic acid is not detailed in the reviewed literature, the general methods are broadly applicable. For example, a study on the synthesis of 3-hydroxyisoxazole-5-hydroxamic acid was successfully conducted, demonstrating the viability of forming hydroxamic acids on the isoxazole scaffold. nih.gov Given the stability of the isoxazole ring under various coupling conditions, it is highly probable that standard protocols can be adapted for the synthesis of 4-Bromoisoxazole-5-hydroxamic acid.

Table 1: General Methods for the Synthesis of Hydroxamic Acids from Carboxylic Acids

| Activating Agent/Method | Reagents | General Conditions | Reference |

| Carbodiimide Coupling | Carboxylic acid, Hydroxylamine, EDCI, HOBt | Organic solvent, room temperature | nih.gov |

| Acyl Chloride Intermediate | Carboxylic acid, Thionyl chloride, then Hydroxylamine | Two-step process, typically in an inert solvent | nih.gov |

| Ester Intermediate | Carboxylic acid ester, Hydroxylamine, Base (e.g., KOH) | Alkaline conditions (pH > 10) | researchgate.netnih.gov |

| Ethyl Chloroformate | Carboxylic acid, Ethyl chloroformate, Hydroxylamine | Neutral pH conditions | researchgate.net |

| T3P® (Propylphosphonic Anhydride) | Carboxylic acid, Hydroxylamine, T3P® | Organic solvent, often accelerated by ultrasonication |

Reactivity of the Isoxazole Ring System in this compound

The isoxazole ring is an aromatic heterocycle whose reactivity is influenced by the presence of both a nitrogen and an oxygen atom. This unique composition dictates its behavior in various chemical reactions.

Electrophilic Aromatic Substitution Patterns (if applicable)

Electrophilic aromatic substitution (SEAr) on the isoxazole ring is known to occur, with the C4 position being the most common site of attack. However, in this compound, this position is already substituted with a bromine atom. The isoxazole ring itself is considered π-excessive, which generally makes it more reactive towards electrophiles than pyridine.

Cycloaddition Reactions of the Isoxazole Ring

The isoxazole ring can participate in cycloaddition reactions, a powerful tool for constructing five-membered heterocycles. researchgate.net One of the most common methods for synthesizing isoxazoles is the [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. mdpi.comnih.govrsc.orgeresearchco.com While this is a primary method for forming the ring, the formed isoxazole ring itself can undergo further cycloaddition reactions, although this is less common. More frequently, the isoxazole ring serves as a precursor that, upon ring-opening, generates a 1,3-dipole which can then engage in cycloadditions. For example, photochemical irradiation can induce the rearrangement of isoxazoles to form an acyl azirine intermediate, which is in equilibrium with a nitrile ylide, a 1,3-dipole that can undergo subsequent reactions. rsc.org

Ring-Opening and Rearrangement Pathways

The isoxazole ring is susceptible to cleavage under various conditions, leading to synthetically useful intermediates. The N-O bond is the weakest bond in the ring and is often the site of initial cleavage.

Reductive Ring-Opening: Catalytic hydrogenation or the use of other reducing agents can cleave the N-O bond, typically leading to the formation of enaminones or β-hydroxy ketones after hydrolysis. This pathway is a cornerstone of isoxazole chemistry, allowing it to function as a masked 1,3-dicarbonyl equivalent.

Base-Promoted Rearrangement: In the presence of a base, isoxazoles can undergo rearrangement. For instance, some isoxazoles rearrange to oxazoles under basic conditions. rsc.org The mechanism can involve the formation of an azirine intermediate followed by electrocyclic ring closure. rsc.org The Boulton–Katritzky rearrangement is another known base-promoted transformation for certain substituted isoxazoles. beilstein-journals.org

Photochemical Rearrangement: UV irradiation can induce isomerization and rearrangement of isoxazoles. nih.govacs.org This often proceeds through the homolysis of the N-O bond to form a diradical, which can then rearrange to various isomers, such as oxazoles or azirines. nih.govacs.org Recent studies have shown that photochemical rearrangement of specific trisubstituted isoxazoles can lead to the formation of highly reactive ketenimines. acs.org

Metabolic Ring-Opening: In biological systems, the isoxazole ring can be opened by enzymes. For example, the anti-inflammatory drug leflunomide (B1674699) undergoes metabolic ring-opening catalyzed by cytochrome P450 enzymes to form its active metabolite. researchgate.netnih.gov Studies suggest this process can be initiated by deprotonation at the C3 position or by coordination of the ring nitrogen or oxygen to the reduced form of the heme iron, leading to N-O bond cleavage. nih.gov For this compound, which is substituted at both C4 and C5 and lacks a proton at C3, a base-induced deprotonation mechanism at C3 is not possible. However, reductive or other rearrangement pathways remain plausible. A novel mass spectral rearrangement has been observed for metabolites of valdecoxib (B1682126) containing a 5-carboxylic acid moiety, suggesting complex fragmentation pathways for such structures. nih.gov

Catalytic Systems for this compound Transformations

Catalytic systems, particularly those based on transition metals, are instrumental in modifying complex organic molecules like this compound.

Transition Metal Catalysis

Transition metal catalysis offers powerful methods for forming new bonds, and this compound possesses two key handles for such transformations: the C-Br bond and the carboxylic acid group. mdpi-res.comrhhz.netresearchgate.netdntb.gov.ua

Cross-Coupling at the C-Br Bond: The bromine atom at the C4 position is a prime site for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines or alcohols) couplings are widely used to form new carbon-carbon and carbon-heteroatom bonds at the site of a halogen. rsc.org These reactions would allow for the introduction of a wide array of substituents at the C4 position of the isoxazole ring, significantly diversifying the molecular structure.

Decarboxylative Cross-Coupling: The carboxylic acid group at C5 can also be utilized in cross-coupling reactions. nih.govwikipedia.org Decarboxylative coupling involves the replacement of the carboxylic acid group with a new substituent, with the concomitant loss of carbon dioxide. wikipedia.org This transformation is often catalyzed by a bimetallic system, such as palladium and silver. acs.orgnih.gov This method has been successfully applied to other azole carboxylic acids, like those of thiazoles and oxazoles, to form new C-C bonds with aryl halides. acs.orgnih.gov This approach offers a powerful alternative to traditional cross-coupling methods, using readily available carboxylic acids as the nucleophilic partner. nih.gov

Table 2: Potential Transition Metal-Catalyzed Transformations

| Reaction Type | Functional Group | Potential Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura Coupling | C4-Br | Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Sonogashira Coupling | C4-Br | Terminal Alkyne | Pd(0)/Cu(I) catalyst, Base | C-C (sp) |

| Heck Coupling | C4-Br | Alkene | Pd(0) or Pd(II) catalyst, Base | C-C (sp²) |

| Buchwald-Hartwig Amination | C4-Br | Amine | Pd(0) or Pd(II) catalyst, Ligand, Base | C-N |

| Decarboxylative Coupling | C5-COOH | Aryl Halide | Pd(0)/Ag(I) catalyst, Base | C-C |

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful toolkit for asymmetric synthesis and functionalization. In the context of this compound, organocatalysts could potentially engage with either the carboxylic acid moiety or the isoxazole ring itself.

One prominent class of organocatalysts with high relevance are chiral phosphoric acids (CPAs). CPAs are known to act as Brønsted acid catalysts, activating substrates through hydrogen bonding. sigmaaldrich.com They have been successfully employed in the enantioselective functionalization of various heterocyclic compounds. sigmaaldrich.combeilstein-journals.org For instance, the atroposelective arylation of 5-aminoisoxazoles has been achieved using a chiral phosphoric acid catalyst, demonstrating that the isoxazole nucleus can be a substrate in these transformations. researchgate.netresearchgate.net

While direct examples with this compound are not available, it is conceivable that a chiral phosphoric acid could activate the molecule for various transformations. For example, a CPA could potentially catalyze the enantioselective addition of nucleophiles to the isoxazole ring or facilitate a decarboxylative functionalization. The general principle of CPA catalysis involves the formation of a chiral ion pair, which then directs the stereochemical outcome of the reaction.

Another potential avenue for the organocatalytic transformation of isoxazole derivatives involves amine-functionalized catalysts. For example, amine-functionalized cellulose (B213188) has been used as a catalyst for the synthesis of isoxazol-5(4H)-one derivatives under aqueous conditions. mdpi.com This suggests that basic organocatalysts could also play a role in promoting reactions involving the isoxazole core.

A summary of potential organocatalytic approaches applicable to this compound, based on related literature, is presented below.

| Catalytic Approach | Potential Transformation | Catalyst Example | Mechanistic Role of Catalyst |

| Chiral Phosphoric Acid (CPA) Catalysis | Asymmetric nucleophilic addition to the isoxazole ring | BINOL-derived phosphoric acid | Brønsted acid activation via hydrogen bonding to the isoxazole nitrogen and/or the carboxylic acid. |

| Chiral Phosphoric Acid (CPA) Catalysis | Enantioselective decarboxylative functionalization | SPINOL-derived phosphoric acid | Formation of a chiral ion pair with the carboxylate, directing the approach of an electrophile. |

| Amine Catalysis | Ring functionalization or modification | Amine-functionalized polymers | Base catalysis to promote deprotonation or nucleophilic attack. |

It is important to note that the presence of the bromine atom at the 4-position and the carboxylic acid at the 5-position will significantly influence the electronic properties and steric accessibility of the isoxazole ring, which would need to be considered in the design of any specific organocatalytic reaction.

Biocatalytic Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. For this compound, enzymatic transformations could target the carboxylic acid group or the isoxazole ring.

A particularly promising biocatalytic reaction is enzymatic decarboxylation. A number of decarboxylase enzymes have been identified that act on heteroaromatic carboxylic acids. nih.govresearchgate.net For instance, pyrrole-2-carboxylate decarboxylase and indole-3-carboxylate (B1236618) decarboxylase have been shown to catalyze the removal of a carboxyl group from their respective substrates. nih.gov These enzymes are part of the UbiD superfamily and often employ a prenylated flavin mononucleotide (prFMN) cofactor to facilitate the non-oxidative decarboxylation. nih.gov Given that this compound is a heteroaromatic carboxylic acid, it is a plausible substrate for a wild-type or engineered decarboxylase. The successful application of such an enzyme would yield 4-bromoisoxazole.

The substrate scope of some decarboxylases has been shown to be quite broad, and enzyme engineering can further expand their applicability to non-natural substrates. elsevierpure.com The potential for the biocatalytic decarboxylation of this compound is a subject for future investigation.

Beyond decarboxylation, other enzymatic transformations could be envisaged. For example, the chemoenzymatic synthesis of chiral isoxazole derivatives has been reported, indicating that enzymes can tolerate and act upon the isoxazole ring system. nih.gov This opens up the possibility of using enzymes such as hydrolases, oxidoreductases, or transferases to modify the substituents on the isoxazole ring or the carboxylic acid itself.

The following table summarizes potential biocatalytic reactions for this compound based on known enzymatic capabilities.

| Biocatalytic Reaction | Enzyme Class | Potential Product | Key Considerations |

| Decarboxylation | Carboxylate Decarboxylase (e.g., from the UbiD family) | 4-Bromoisoxazole | Substrate specificity of the enzyme; potential for enzyme engineering. |

| Esterification | Lipase/Esterase | Corresponding ester of this compound | Reaction equilibrium and water content. |

| Amidation | Lipase/Amidase | Corresponding amide of this compound | Nucleophile selection and reaction conditions. |

| Reduction of Carboxylic Acid | Carboxylic Acid Reductase (CAR) | 4-Bromo-5-(hydroxymethyl)isoxazole | Requirement for a cofactor (e.g., ATP, NADPH). |

The development of specific biocatalytic processes for this compound would require screening of existing enzyme libraries or targeted enzyme evolution to achieve the desired activity and selectivity.

Strategic Applications of 4 Bromoisoxazole 5 Carboxylic Acid As a Synthetic Intermediate

Integration into Complex Heterocyclic Compound Synthesis

The isoxazole (B147169) ring is a prominent motif in a wide array of medicinal and natural products. The presence of both a bromine atom and a carboxylic acid on the 4-bromoisoxazole-5-carboxylic acid scaffold provides orthogonal handles for a variety of chemical transformations, enabling its seamless integration into the synthesis of intricate heterocyclic frameworks.

The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and acid chlorides, which are key intermediates in many synthetic pathways. youtube.comtransformationtutoring.com For instance, the conversion to an acid chloride allows for subsequent reactions with various nucleophiles to build more complex structures. transformationtutoring.com Furthermore, the bromine atom at the 4-position of the isoxazole ring is susceptible to a range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of diverse aryl, heteroaryl, and alkyl groups, thereby expanding the structural diversity of the resulting heterocyclic compounds.

A notable application of isoxazole derivatives is in the synthesis of quinoline-4-carboxylic acids and their derivatives, which are known for their broad spectrum of biological activities. researchgate.net While not a direct precursor, the synthetic strategies employed for isoxazole-based compounds can be adapted for the construction of such complex heterocyclic systems.

Role as a Building Block in Multi-Step Organic Synthesis

This compound serves as a crucial building block in multi-step organic synthesis, providing a robust and versatile platform for the assembly of target molecules. nih.govresearchgate.net Its utility stems from the predictable reactivity of its functional groups, allowing for sequential and controlled modifications.

In a typical multi-step synthesis, the carboxylic acid group might first be protected or converted into a less reactive derivative to allow for selective manipulation of the bromine atom. Following a cross-coupling reaction to introduce a desired substituent at the 4-position, the modified carboxylic acid can then be deprotected and utilized in subsequent amide bond formations or other transformations. This stepwise approach enables the construction of highly functionalized molecules with precise control over the final architecture.

The isoxazole core itself can act as a stable scaffold upon which complex side chains and functional groups are elaborated. This is particularly valuable in the synthesis of drug-like molecules where specific pharmacophores need to be strategically positioned.

Use in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient generation of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govcam.ac.uk this compound is an ideal starting material for DOS due to its inherent functionality, which allows for divergent synthetic pathways.

Beginning with this single precursor, a multitude of distinct molecular scaffolds can be generated by systematically varying the reaction partners and conditions. For example, a library of compounds can be created by reacting the carboxylic acid with a diverse set of amines to form a collection of amides, while simultaneously performing a variety of cross-coupling reactions at the bromine position with different boronic acids or organostannanes. This approach rapidly populates chemical space with novel and diverse molecular architectures.

The ability to generate skeletal diversity is a key aspect of DOS. cam.ac.uk The isoxazole ring of this compound can potentially undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of entirely new heterocyclic systems, further expanding the diversity of the resulting compound library.

Precursor to Biologically Relevant Scaffolds and Chemical Probes

The isoxazole moiety is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. clockss.orgresearchgate.net Consequently, this compound is a valuable precursor for the synthesis of molecules with potential therapeutic applications and for the development of chemical probes to investigate biological processes.

Research has shown that isoxazole derivatives exhibit a wide range of biological activities, including acting as inhibitors for enzymes like xanthine (B1682287) oxidase, which is a target for the treatment of gout. nih.gov The ability to functionalize this compound at two distinct positions allows for the fine-tuning of its biological activity and pharmacokinetic properties. For example, derivatives of benzimidazole-5-carboxylic acid have been synthesized and evaluated as potential antileukemic agents. nih.gov

Furthermore, the strategic incorporation of reporter groups or reactive functionalities onto the this compound scaffold can lead to the development of chemical probes. These probes are instrumental in chemical biology for identifying and characterizing protein targets, elucidating metabolic pathways, and understanding disease mechanisms.

Derivatization and Functionalization Strategies of the 4 Bromoisoxazole 5 Carboxylic Acid Scaffold

Modification of the Carboxylic Acid Group to Esters, Amides, and Other Derivatives

The carboxylic acid group at the C-5 position of 4-bromoisoxazole-5-carboxylic acid is a prime site for derivatization, allowing for the synthesis of a wide array of derivatives, most notably esters and amides.

Esterification: The conversion of the carboxylic acid to its corresponding esters is a fundamental transformation. A common method for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This equilibrium-driven reaction typically uses the alcohol as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com Another approach involves the use of alkylation reagents. For instance, pentafluorobenzyl bromide can be used for the preparation of esters, which is particularly useful in trace analysis. gcms.cz The use of diazomethane, while effective, is often reserved for specific applications due to its toxicity and explosive nature. colostate.edu

Amidation: The formation of amides from this compound is another crucial derivatization strategy. Direct amidation can be achieved by reacting the carboxylic acid with an amine. nih.govyoutube.com However, this reaction often requires activation of the carboxylic acid to proceed efficiently under mild conditions. lookchemmall.comiajpr.com Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS). nih.govthermofisher.com This method facilitates the formation of an active ester intermediate, which then readily reacts with an amine to form the desired amide. Other reagents, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, have also been shown to be effective coupling agents for the amidation of carboxylic acids. lookchemmall.com A one-pot procedure using phosphonitrilic chloride trimer (PNT) has also been developed for the efficient synthesis of amides from carboxylic acids. iajpr.com

The conversion of the carboxylic acid to an acyl chloride, typically using thionyl chloride (SOCl₂), provides a highly reactive intermediate. google.com This acyl chloride can then be reacted with a wide range of amines to yield the corresponding amides. google.com This two-step process is a robust and widely applicable method for amide synthesis.

Table 1: Reagents for Carboxylic Acid Derivatization

| Derivative | Reagent(s) | Reaction Type |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification masterorganicchemistry.com |

| Ester | Alkyl Halide (e.g., Pentafluorobenzyl bromide) | Alkylation gcms.cz |

| Amide | Amine, Coupling Agent (e.g., EDC, NHS) | Amide Coupling nih.govthermofisher.com |

| Amide | Thionyl Chloride (SOCl₂), then Amine | Acyl Chloride Formation followed by Amination google.com |

| Amide | Amine, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Direct Amidation lookchemmall.com |

| Amide | Amine, Phosphonitrilic Chloride Trimer (PNT) | Direct Amidation iajpr.com |

Functionalization of the C-4 Position via Halogen Exchange or Coupling Reactions

The bromine atom at the C-4 position serves as a versatile handle for introducing a variety of substituents through halogen exchange and cross-coupling reactions.

Halogen Exchange: The Finkelstein reaction, a classic method for halogen exchange, can be employed to replace the bromine atom with other halogens, such as iodine. thieme-connect.de This transformation is typically achieved by treating the 4-bromoisoxazole (B1274380) derivative with a salt of the desired halogen, such as sodium iodide, often in the presence of a copper or nickel catalyst. mdma.chnih.gov Copper-catalyzed halogen exchange reactions have been shown to be accelerated by the use of diamine ligands. mdma.ch These reactions can be sensitive to steric hindrance. mdma.ch Theoretical studies have explored the mechanism of halogen exchange reactions, suggesting that halogen-mediated interactions play a crucial role. rsc.org

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-4 position. Reactions such as the Suzuki, Heck, and Sonogashira couplings can be utilized to introduce aryl, vinyl, and alkynyl groups, respectively. These reactions typically involve a palladium catalyst, a suitable ligand, and a base to facilitate the catalytic cycle. While direct C-H functionalization at the C-4 and C-5 positions of isoxazoles has been explored, the presence of a halogen at C-4 provides a more conventional and often more efficient route for introducing new substituents. researchgate.net

Table 2: C-4 Position Functionalization Reactions

| Reaction Type | Reagents | Product |

| Halogen Exchange (Finkelstein) | NaI, CuI, Diamine ligand | 4-Iodoisoxazole derivative mdma.ch |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-isoxazole derivative |

| Heck Coupling | Alkene, Pd catalyst, Base | 4-Alkenyl-isoxazole derivative |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu catalyst, Base | 4-Alkynyl-isoxazole derivative |

Introduction of Diverse Functionalities onto the Isoxazole (B147169) Ring

The isoxazole ring itself can be a target for functionalization, although this is often more challenging than modifying the existing substituents. The electronic nature of the isoxazole ring, being an electron-deficient heterocycle, influences its reactivity. nih.gov

One approach to functionalizing the isoxazole ring is through ring-opening reactions. For instance, treatment of isoxazoles with an electrophilic fluorinating agent can lead to ring-opening and the formation of fluorinated carbonyl compounds. researchgate.net The isoxazole ring can also be susceptible to decomposition under certain basic conditions. researchgate.net

Direct C-H functionalization of the isoxazole ring is an emerging area of research. Palladium-catalyzed C-H arylation has been reported for isoxazoles, allowing for the introduction of aryl groups at specific positions on the ring. researchgate.net For example, the C-4 and C-5 positions of ethyl isoxazole-3-carboxylate have been successfully diarylated using this method. researchgate.net

Furthermore, the isoxazole ring can be constructed with pre-installed functional groups through various synthetic methodologies, such as 1,3-dipolar cycloaddition reactions of nitrile oxides with alkynes. organic-chemistry.orgnanobioletters.comnih.gov This allows for the synthesis of isoxazoles with a wide range of substituents from the outset.

Stereoselective Derivatization Approaches

When the substituents on the this compound scaffold or the reagents used for its derivatization contain chiral centers, the formation of stereoisomers becomes a critical consideration. Stereoselective derivatization aims to control the three-dimensional arrangement of atoms in the resulting products.

Achieving stereoselectivity can be approached in several ways. One method involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the carboxylic acid group, which then directs the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

Another strategy employs chiral catalysts or reagents. For instance, in a coupling reaction, a chiral ligand on the metal catalyst can influence the stereochemistry of the newly formed bond. While specific examples of stereoselective derivatization of this compound are not extensively detailed in the provided search results, the general principles of asymmetric synthesis are applicable. youtube.com For example, stereoselective methods have been developed for the 1,4-addition of heteroaromatic compounds to electrophiles using organocatalysts or chiral metal complexes. researchgate.net

The synthesis of complex molecules often requires careful planning to control stereochemistry at multiple centers. youtube.com The regioselective synthesis of isoxazoles, which controls the orientation of substituents on the ring, is also a key factor in building specific stereoisomers. nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation for Reaction Pathway Analysis Involving 4 Bromoisoxazole 5 Carboxylic Acid

Application of Nuclear Magnetic Resonance Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution, offering detailed insights into the connectivity and electronic environment of atoms. nih.govmdpi.com For reactions involving 4-Bromoisoxazole-5-carboxylic acid, both ¹H and ¹³C NMR are indispensable for tracking the transformation of reactants into products.

The isoxazole (B147169) ring is a π-deficient heteroaromatic system, which influences the chemical shifts of its constituent atoms. mdpi.com In ¹H NMR, the acidic proton of the carboxylic acid group presents a characteristic broad singlet, typically at a downfield chemical shift, which can be easily monitored. Its disappearance, for instance during an esterification or amidation reaction, is a clear indicator of the reaction's progress. Concurrently, new signals corresponding to the incoming alcohol or amine moiety will appear.

¹³C NMR spectroscopy provides complementary information. The carbon atoms of the isoxazole ring and the carbonyl carbon of the carboxylic acid have distinct chemical shifts that are sensitive to changes in substitution. nih.gov For example, the conversion of the carboxylic acid to an ester or amide results in a noticeable shift of the carbonyl carbon signal. mdpi.com

In cases where reaction regioselectivity is a concern, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques establish correlations between protons and carbons, allowing for unambiguous assignment of the molecular structure, which is particularly crucial when single crystals for X-ray analysis cannot be obtained. mdpi.com

Table 1: Illustrative NMR Chemical Shift (δ) Changes During Esterification of this compound

| Atom | This compound (Reactant) | Methyl 4-bromoisoxazole-5-carboxylate (Product) | Rationale for Change |

| ¹H NMR | |||

| -COOH | ~13.0 ppm (broad singlet) | Signal disappears | Loss of the acidic proton. |

| Isoxazole H-3 | ~8.5 ppm (singlet) | ~8.5 ppm (singlet) | Minor shift expected as the ring is not directly modified. |

| -OCH₃ | Not present | ~3.9 ppm (singlet) | Appearance of the methyl ester protons. |

| ¹³C NMR | |||

| C=O | ~162 ppm | ~160 ppm | Slight upfield shift upon conversion from acid to ester. |

| Isoxazole C-3 | ~150 ppm | ~150 ppm | Minor shift expected. |

| Isoxazole C-4 | ~110 ppm | ~110 ppm | Minor shift expected. |

| Isoxazole C-5 | ~158 ppm | ~157 ppm | Minor shift expected. |

| -OCH₃ | Not present | ~53 ppm | Appearance of the methyl ester carbon. |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is illustrative. |

Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of compounds and is a powerful tool for monitoring reaction progress and identifying products and intermediates. nih.govpurdue.edu Online reaction monitoring using MS, often coupled with High-Performance Liquid Chromatography (HPLC-MS), allows for the real-time tracking of species in a reaction mixture. rrpharmacology.ru

A significant advantage in the analysis of reactions with this compound is the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing ion, which appears as a pair of peaks (M⁺ and M⁺+2) of almost equal intensity. mdpi.comnih.gov This distinctive signature provides a high degree of confidence in identifying the reactant, products, and any intermediates that retain the bromine atom.

During a reaction, the intensity of the molecular ion peak corresponding to this compound (m/z 206/208 for the [M-H]⁻ ion in negative ion mode) can be observed to decrease, while the molecular ion peak for the expected product appears and increases in intensity. Tandem mass spectrometry (MS/MS) can be further utilized to fragment the molecular ions of interest, providing structural information that helps to confirm the identity of the products. purdue.edurrpharmacology.ru

Table 2: Expected Mass-to-Charge Ratios (m/z) for Reactant and a Potential Product

| Compound | Formula | Ionization Mode | Expected m/z for Molecular Ion | Key Observation |

| This compound | C₄H₂BrNO₃ | ESI (-) | [M-H]⁻ at 206/208 | Characteristic 1:1 ratio for the bromine isotope doublet. |

| 4-Bromoisoxazole-5-carboxamide | C₄H₃BrN₂O₂ | ESI (+) | [M+H]⁺ at 206/208 | Isotopic doublet confirms bromine retention in the product. |

| Note: ESI = Electrospray Ionization. The exact m/z values correspond to the most abundant isotopes. |

X-ray Crystallography for Molecular Structure Confirmation in Reaction Products

While NMR and MS provide powerful evidence for chemical structures, X-ray crystallography offers the most definitive and unambiguous confirmation for reaction products that can be isolated as suitable single crystals. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. researchgate.net

Table 3: Representative Crystallographic Data for an Isoxazole Derivative

| Structural Parameter | Typical Value | Significance |

| Bond Lengths (Å) | ||

| C=O (carbonyl) | ~1.20 - 1.25 Å | Confirms the double bond character of the carbonyl group. |

| C-O (ester/acid) | ~1.31 - 1.36 Å | Confirms the single bond character. |

| N-O (isoxazole ring) | ~1.40 - 1.44 Å | Characteristic of the N-O bond within the isoxazole ring. |

| C-Br | ~1.85 - 1.90 Å | Confirms the presence and position of the bromine substituent. |

| Bond Angles (°) | ||

| O-C-C (in carboxylate) | ~120 - 125° | Consistent with sp² hybridization of the carbonyl carbon. |

| C-N-O (in isoxazole) | ~105 - 110° | Defines the geometry of the five-membered heterocyclic ring. |

| Note: Values are illustrative and derived from known structures of similar compounds. |

Vibrational Spectroscopy for Probing Reaction Intermediates

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is a powerful technique for identifying functional groups within a molecule and tracking their transformations during a chemical reaction. nih.gov These methods probe the vibrational modes of molecules, which are sensitive to bond strength and the mass of the bonded atoms. nih.gov

For this compound, several key vibrational bands can be monitored. The carboxylic acid functional group gives rise to two particularly prominent features in the IR spectrum: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band around 1700-1730 cm⁻¹. mdpi.comias.ac.in The isoxazole ring itself has a series of characteristic fingerprint vibrations.

During a reaction such as Fischer esterification, the broad O-H stretch of the carboxylic acid will disappear, and the C=O stretching frequency will typically shift to a higher wavenumber (e.g., ~1735-1750 cm⁻¹ for an ester). masterorganicchemistry.com By monitoring these changes, the conversion of the starting material can be readily followed.

Furthermore, under specific conditions or with time-resolved techniques, vibrational spectroscopy can be used to detect the presence of reaction intermediates. For example, protonated carbonyl species, which are key intermediates in acid-catalyzed reactions, have unique vibrational signatures that can be identified. nih.gov

Table 4: Characteristic Infrared (IR) Frequencies for Monitoring a Reaction

| Functional Group | Vibrational Mode | Reactant (Carboxylic Acid) | Product (e.g., Ester) | Observation |

| Carboxylic Acid O-H | O-H stretch | ~2500-3300 cm⁻¹ (very broad) | Absent | Disappearance of the broad O-H band. |

| Carbonyl C=O | C=O stretch | ~1700-1730 cm⁻¹ (strong) | ~1735-1750 cm⁻¹ (strong) | Shift of the carbonyl band to higher frequency. |

| Ester C-O | C-O stretch | Absent | ~1150-1300 cm⁻¹ (strong) | Appearance of a new strong C-O stretching band. |

| Isoxazole Ring | Ring stretching | ~1400-1600 cm⁻¹ (multiple bands) | ~1400-1600 cm⁻¹ (multiple bands) | Bands may shift slightly but remain as a fingerprint of the core structure. |

| Note: Frequencies are approximate and presented in wavenumbers (cm⁻¹). |

Theoretical and Computational Investigations on 4 Bromoisoxazole 5 Carboxylic Acid Systems

Electronic Structure and Bonding Analysis of the Isoxazole (B147169) Core and Substituents

The electronic structure of the isoxazole ring is a subject of considerable interest due to its prevalence in medicinally important compounds. The arrangement of electrons within the 4-bromoisoxazole-5-carboxylic acid molecule is fundamental to its chemical behavior and reactivity. Computational studies, particularly using Density Functional Theory (DFT), provide significant insights into the electronic properties of the isoxazole core and the influence of its substituents—the bromine atom at position 4 and the carboxylic acid group at position 5.

The isoxazole ring itself is an aromatic heterocycle, and its electronic nature is a result of the delocalization of π-electrons across the five-membered ring. The presence of two heteroatoms, nitrogen and oxygen, introduces a significant dipole moment and influences the electron distribution. The nitrogen atom tends to draw electron density, while the oxygen atom, being more electronegative, also exerts a strong electron-withdrawing effect.

The substituents play a crucial role in modulating the electronic properties of the isoxazole core. The bromine atom at the C4 position is an electron-withdrawing group due to its electronegativity, which further polarizes the C-Br bond. The carboxylic acid group at the C5 position is also strongly electron-withdrawing, a consequence of the electronegative oxygen atoms. This electronic pull from both substituents significantly impacts the electron density of the isoxazole ring, affecting its aromaticity and the reactivity of different sites within the molecule.

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density between filled and unfilled orbitals. In systems analogous to this compound, such as thiazole-5-carboxylic acid, NBO analysis has been used to calculate stabilization and donor-acceptor orbital interaction energies. indexcopernicus.com For this compound, this analysis would likely reveal strong interactions corresponding to the electron-withdrawing nature of the substituents.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. For this compound, the HOMO-LUMO energy gap is expected to be influenced by the electronic effects of the bromo and carboxyl groups. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational methods can precisely calculate these frontier molecular orbitals and map the electrostatic potential surface, visually representing the electron-rich and electron-poor regions of the molecule.

Table 1: Calculated Electronic Properties of a Related Isoxazole System

| Parameter | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: These are representative values for a substituted isoxazole system and would require specific calculations for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are often difficult to observe experimentally. rsc.org For this compound, computational modeling can provide a deeper understanding of its synthesis and subsequent transformations.

One area of interest is the transformation of related isothiazole-5-carboxamides to their corresponding carboxylic acids. mdpi.com The synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid, for instance, has been achieved by reacting the corresponding carboxamide with sodium nitrite (B80452) in trifluoroacetic acid. mdpi.com A computational study of the analogous reaction for this compound could model the reaction pathway, calculate the activation energies for each step, and identify the transition state structures. This would provide valuable information on the reaction kinetics and help optimize reaction conditions.

Furthermore, isoxazoles can participate in various cycloaddition and ring-opening reactions. Computational modeling can predict the feasibility of such reactions by calculating the thermodynamic and kinetic parameters. For example, the reaction of this compound with a dienophile in a Diels-Alder reaction could be modeled to determine the preferred stereochemistry and regiochemistry of the product. The transition state for such a reaction would reveal the concerted or stepwise nature of the mechanism.

Table 2: Representative Calculated Activation Energies for a Hypothetical Reaction

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Nitrosation of Amide | 15.2 |

| Formation of Diazonium Intermediate | 5.8 |

| Nucleophilic Attack by Water | 12.5 |

| Loss of Nitrogen Gas | -25.0 (exergonic) |

Note: These values are hypothetical for the conversion of a carboxamide to a carboxylic acid and would need to be calculated specifically for the 4-bromoisoxazole (B1274380) system.

Conformational Analysis and Torsional Dynamics of this compound Derivatives

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape. Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from the rotation of the carboxylic acid group relative to the isoxazole ring.

Computational methods, such as DFT, can be used to perform a potential energy surface scan by systematically rotating the dihedral angle between the isoxazole ring and the carboxylic acid group. This allows for the identification of stable conformers (energy minima) and the transition states that separate them (energy maxima). Similar studies on thiazole-5-carboxylic acid have revealed the existence of multiple stable conformers with varying relative energies. indexcopernicus.com

The planarity of the molecule is a key aspect of its conformation. It is plausible that the most stable conformer of this compound is planar, as this would maximize conjugation between the carboxylic acid group and the aromatic isoxazole ring. However, steric hindrance or specific intramolecular interactions could favor non-planar conformations.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the Nuclear Overhauser Effect (NOE), can be used experimentally to determine the proximity of different protons in a molecule, providing evidence for the predominant conformation in solution. mdpi.com Combining experimental NMR data with computational results provides a powerful approach to understanding the conformational preferences of this compound and its derivatives.

Table 3: Calculated Relative Energies of Conformers for a Related Heterocyclic Carboxylic Acid

| Conformer | Dihedral Angle (Ring-COOH) | Relative Energy (kJ/mol) |

|---|---|---|

| 1 (Planar) | 0° | 0.00 |

| 2 (Planar) | 180° | 0.14 |

| 3 (Non-planar) | 90° | 27.11 |

| 4 (Non-planar) | -90° | 29.84 |

Data adapted from a study on thiazole-5-carboxylic acid. indexcopernicus.com Specific calculations are required for this compound.

Prediction of Reactivity and Selectivity in Novel Transformations

A key goal of computational chemistry is to predict the outcome of chemical reactions, including reactivity and selectivity, before they are carried out in the laboratory. The electronic structure and conformational analysis of this compound provide the foundation for these predictions.

The electrostatic potential map, derived from electronic structure calculations, can indicate sites susceptible to nucleophilic or electrophilic attack. For this compound, the carbon atoms of the isoxazole ring and the carbonyl carbon of the carboxylic acid are likely electrophilic sites. The oxygen atoms of the carboxyl group and the nitrogen of the isoxazole ring would be nucleophilic centers.

Computational modeling can be employed to explore novel transformations. For instance, the palladium-catalyzed cross-coupling reactions of the C-Br bond at position 4 could be investigated. By modeling the oxidative addition, transmetalation, and reductive elimination steps of a Suzuki or Heck coupling, the feasibility and potential yields of such reactions could be predicted.

Furthermore, the selectivity of reactions can be addressed. If a reaction can lead to multiple products, computational modeling of the transition states for each pathway can determine which product is kinetically favored (i.e., has the lower activation energy). This is particularly relevant for reactions involving the isoxazole ring, where multiple reactive sites exist. For example, in a reaction with a strong base, deprotonation could occur at the carboxylic acid or potentially at a C-H bond of the ring if one were present. Computational pKa calculations could predict the most acidic proton.

By integrating insights from electronic structure, reaction mechanism modeling, and conformational analysis, a comprehensive picture of the reactivity of this compound can be developed, guiding the design of new synthetic routes and the discovery of novel derivatives with desired properties.

Future Research Directions and Emerging Trends for 4 Bromoisoxazole 5 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 4-bromoisoxazole-5-carboxylic acid, a primary research goal is to move beyond traditional, often harsh, synthetic methods towards more sustainable and efficient routes.

Key Research Thrusts:

Multicomponent Reactions (MCRs): A significant trend is the development of one-pot multicomponent reactions to construct the functionalized isoxazole (B147169) ring. An emerging strategy involves the use of deep eutectic solvents, such as a mixture of potassium carbonate and glycerol, which can serve as both the catalyst and reaction medium for synthesizing isoxazole derivatives from aldehydes, hydroxylamine (B1172632), and a nitrile source. nih.govnih.gov This approach offers high atom economy, mild reaction conditions, and simplified purification processes.

Flow Chemistry: Continuous flow synthesis presents an opportunity for the safe, scalable, and highly reproducible production of this compound and its precursors. Flow reactors can enable precise control over reaction parameters, potentially minimizing the formation of isomeric impurities that can arise in batch syntheses of substituted isoxazoles. google.com

Late-Stage Functionalization: Instead of constructing the molecule with the bromine atom already in place, future methodologies will likely explore late-stage C-H bromination of an isoxazole-5-carboxylic acid precursor. This would provide a more convergent and flexible route to the target molecule and other halogenated analogs.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity. nih.gov | Developing novel catalyst-solvent systems (e.g., deep eutectic solvents). nih.gov |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions for continuous production. |

| Late-Stage Bromination | Increased synthetic flexibility and access to diverse analogs. | Discovery of selective and high-yielding C-H bromination reagents and conditions. |

Exploration of Undiscovered Reactivity Profiles

The dual functionality of this compound—the electrophilic carbon bearing the bromine and the nucleophilic/electrophilic nature of the carboxylic acid—opens a vast landscape for chemical transformations that remains largely untapped.

Cross-Coupling Reactions: The bromine atom at the 4-position is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Future work will systematically explore these reactions to append a wide array of substituents (aryl, alkyl, alkynyl groups), thereby generating libraries of novel compounds with diverse three-dimensional structures for biological screening.

Derivatization of the Carboxylic Acid: The carboxylic acid group is a gateway to a multitude of derivatives. Research will focus on its conversion to amides, esters, and acyl halides. These transformations are crucial for its use as a building block, for instance, in creating peptide-isoxazole hybrids by coupling it with amino acids or peptides. nih.gov

Ring-Opening Chemistry: The isoxazole ring, while aromatic, can undergo cleavage under specific reductive or basic conditions. Investigating the controlled ring-opening of this compound could lead to the formation of unique acyclic or alternative heterocyclic scaffolds that are not readily accessible through other synthetic routes.

Advanced Applications in Materials Science and Agrochemical Research

While the biological activity of many isoxazoles is well-documented, the application of this compound in materials and agriculture is an emerging frontier. Drawing parallels from structurally similar brominated heterocycles, significant potential can be envisioned.

Agrochemicals: Brominated heterocyclic carboxylic acids serve as precursors for potent agrochemicals. Future research will likely involve synthesizing derivatives of this compound and screening them for fungicidal, insecticidal, and herbicidal activity. The isoxazole core is a known pharmacophore in agrochemistry, and the bromo- and carboxylic acid substituents provide handles for tuning activity and physicochemical properties.

Functional Polymers: The bifunctional nature of the molecule makes it an attractive monomer for creating novel polymers. The carboxylic acid can be used for polymerization reactions (e.g., forming polyesters or polyamides), while the bromine atom can be modified post-polymerization to introduce specific functionalities, leading to materials with tailored optical, electronic, or thermal properties.

| Application Area | Research Direction | Potential Outcome |

| Agrochemicals | Synthesis and screening of amide and ester derivatives. | New classes of fungicides or plant growth regulators. |

| Materials Science | Use as a monomer in step-growth polymerization. | Development of functional polymers with tunable properties. |

Design of Next-Generation Chemical Probes and Building Blocks

The true value of this compound may lie in its role as a sophisticated building block for creating highly specific and functional molecules for chemical biology and drug discovery.

DNA-Encoded Libraries (DELs): Carboxylic acids are fundamental building blocks for the synthesis of DNA-encoded libraries. enamine.net The orthogonal reactivity of the carboxylic acid and the bromine atom in this compound makes it an ideal scaffold for DEL synthesis. The carboxylic acid can be used for the initial coupling to the DNA tag, while the bromine can be used in a subsequent diversification step.

Fragment-Based Drug Discovery (FBDD): As a small, rigid heterocyclic fragment, this molecule is a candidate for FBDD campaigns. Its derivatives can be screened for weak binding to biological targets, with subsequent optimization using the reactive handles to grow the fragment into a potent lead compound.

Unnatural Amino Acids and Peptidomimetics: Following derivatization, the molecule can be explored as a novel, unnatural amino acid for incorporation into peptides. nih.gov This could be used to create peptides with constrained conformations, enhanced stability, or novel binding properties, serving as chemical probes to study biological systems or as potential therapeutics.

The continued exploration of this compound is set to provide a rich platform for innovation. From environmentally benign syntheses to the creation of advanced materials and precision chemical tools, the future research on this versatile compound holds considerable promise.

Q & A

Q. How can researchers optimize the synthesis of 4-Bromoisoxazole-5-carboxylic acid to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Optimize temperature (e.g., 0–5°C for bromination steps to minimize side reactions) and solvent selection (e.g., dichloromethane or THF for better solubility of intermediates) .

- Catalysts: Use Lewis acids like AlCl₃ or FeCl₃ to facilitate cyclization during isoxazole ring formation .

- Purification: Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

- Safety: Follow protocols for handling brominating agents (e.g., NBS or PBr₃) in fume hoods with PPE, including nitrile gloves and splash goggles, as outlined in brominated compound safety guidelines .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H NMR (DMSO-d₆, 400 MHz) to confirm the isoxazole ring protons (δ 6.5–7.5 ppm) and carboxylic acid proton (δ ~12–13 ppm). ¹³C NMR identifies the carbonyl carbon (δ ~165–170 ppm) and brominated carbon (δ ~90–100 ppm) .

- FT-IR: Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (theoretical: ~231.99 g/mol) and fragments (e.g., loss of COOH group).

- X-ray Crystallography: For absolute configuration verification, grow single crystals in ethanol/water and analyze using synchrotron radiation (e.g., CCDC deposition) .

Q. What are the recommended safety protocols for handling brominated carboxylic acids like this compound?

Methodological Answer:

- PPE: Wear lab coats, nitrile gloves, and safety goggles. Use closed systems to avoid inhalation of dust/aerosols .

- Storage: Store in airtight containers at 2–8°C, away from oxidizers and bases. Label containers with GHS hazard symbols (Skin Corrosion 1B, Eye Damage 1) .

- Spill Management: Neutralize spills with sodium bicarbonate, then adsorb using vermiculite. Dispose as hazardous waste via licensed facilities .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model the electron density of the bromine atom (natural bond orbital analysis) and identify reactive sites. Compare activation energies for SN2 vs. SN1 pathways .

- MD Simulations: Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using AMBER or GROMACS. Validate with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on the isoxazole ring) with reaction outcomes using partial least squares regression .

Q. What strategies resolve contradictions between experimental and theoretical data for brominated heterocycles?

Methodological Answer:

- Replicate Experiments: Conduct triplicate runs under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to verify reproducibility .

- Cross-Validation: Compare results across multiple analytical methods (e.g., XRD for crystal structure vs. NMR for solution-state conformation) to identify artifacts .

- Error Analysis: Quantify uncertainties in computational parameters (e.g., basis set selection in DFT) and experimental measurements (e.g., NMR integration errors) using Monte Carlo simulations .

Q. How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (appearance of peaks at RRT 0.8–1.2) .

- pH Profiling: Prepare buffer solutions (pH 1–12) and analyze by UV-Vis spectroscopy (λmax ~270 nm) to detect hydrolysis products (e.g., decarboxylation at pH >10) .

- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (expected >200°C) under nitrogen atmosphere .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.